molecular formula C16H16BrNO4 B3059057 Diethyl ((5-bromo-1H-indol-3-yl)methylene)malonate CAS No. 93941-03-8

Diethyl ((5-bromo-1H-indol-3-yl)methylene)malonate

Cat. No.: B3059057
CAS No.: 93941-03-8
M. Wt: 366.21 g/mol
InChI Key: XFWAGGLINZUVII-UHFFFAOYSA-N
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Description

Diethyl ((5-bromo-1H-indol-3-yl)methylene)malonate (CAS 93941-03-8) is a high-value chemical intermediate with a molecular formula of C16H16BrNO4 and a molecular weight of 366.21 g/mol . This compound features an indole core functionalized with a bromo substituent and a diethyl malonate group, making it a versatile building block in organic synthesis, particularly for the construction of more complex heterocyclic systems . Its primary research application lies in its role as a precursor for the synthesis of novel compounds with significant multifunctional properties. For instance, it serves as a key starting material in the preparation of dihydropyridine derivatives, which have demonstrated exceptional anti-corrosion properties on mild steel in acidic environments, achieving inhibition efficiencies as high as 81.89% . Furthermore, researchers utilize this compound to develop new molecular entities with potent biological activities. Synthesized derivatives have shown superior broad-spectrum antimicrobial efficacy against various bacterial pathogens, including Staphylococcus aureus and Escherichia coli , and fungal strains such as Candida albicans , outperforming standard reference drugs in experimental studies . The compound's mechanism of action in these applications is often derived from its molecular structure, which allows it to interact with metal surfaces in corrosion inhibition or with biological targets in antimicrobial contexts. This product is intended for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-[(5-bromo-1H-indol-3-yl)methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO4/c1-3-21-15(19)13(16(20)22-4-2)7-10-9-18-14-6-5-11(17)8-12(10)14/h5-9,18H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWAGGLINZUVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CNC2=C1C=C(C=C2)Br)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239917
Record name Diethyl ((5-bromo-1H-indol-3-yl)methylene)malonate
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Molecular Weight

366.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93941-03-8
Record name 1,3-Diethyl 2-[(5-bromo-1H-indol-3-yl)methylene]propanedioate
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Record name Diethyl ((5-bromo-1H-indol-3-yl)methylene)malonate
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Record name Diethyl ((5-bromo-1H-indol-3-yl)methylene)malonate
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Record name Diethyl [(5-bromo-1H-indol-3-yl)methylene]malonate
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Preparation Methods

The synthesis of Diethyl ((5-bromo-1H-indol-3-yl)methylene)malonate typically involves the reaction of 5-bromoindole-3-carboxaldehyde with diethyl malonate in the presence of a base. The reaction is carried out in an ethanol medium at elevated temperatures, usually around 60°C. The process involves the formation of a methylene bridge between the indole and malonate moieties .

Chemical Reactions Analysis

Diethyl ((5-bromo-1H-indol-3-yl)methylene)malonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The bromine atom at the 5-position can be substituted with other functional groups using appropriate reagents.

    Condensation: It can undergo condensation reactions with various nucleophiles to form new compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl ((5-bromo-1H-indol-3-yl)methylene)malonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl ((5-bromo-1H-indol-3-yl)methylene)malonate involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the bromine atom and malonate group can participate in various biochemical pathways. These interactions can lead to the modulation of cellular processes, including oxidative stress and microbial growth .

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Diethyl ((5-fluoro-1H-indol-3-yl)methylene)malonate: Replacing bromine with fluorine reduces steric bulk and alters electronic properties.
  • Diethyl ((1H-indol-3-yl)methyl)malonate : The absence of a methylene bridge (replaced by a methyl group) eliminates conjugation, reducing its utility in cyclization reactions .
  • Diethyl ([(4-bromophenyl)amino]methylene)malonate: Replacing the indole ring with a brominated aniline group shifts the compound’s application toward quinoline synthesis rather than indole-based heterocycles .

pKa and Deprotonation Behavior

The α-methylene proton’s acidity is critical for reactivity. Diethyl malonate derivatives exhibit varying pKa values:

Compound pKa Reactivity in Deprotonation
Diethyl malonate 16.3 Low (requires strong bases)
Ethyl cyanoacetate 13.2 Moderate
Malononitrile 11.1 High

The high pKa of this compound (~16.3, inferred from parent malonate) necessitates strong bases (e.g., sodium tert-butoxide) for deprotonation, limiting its use in one-pot reactions compared to more acidic analogs like malononitrile .

Knoevenagel Condensation

The compound is synthesized via Knoevenagel condensation between 5-bromoindole-3-carbaldehyde and diethyl malonate. This method parallels the synthesis of:

  • Diethyl ethoxymethylenemalonate (CAS: 87-13-8): Used to prepare 4,7-dichloroquinoline, a lupus erythematosus drug precursor. Yields exceed 70% under optimized conditions .
  • Diethyl ((1H-indazol-5-yl)aminomethylene)malonate: Achieves ~65% yield in similar condensation reactions, with applications in kinase inhibitor synthesis .

Cyclization Efficiency

Compared to non-brominated analogs, the bromine substituent in this compound enhances regioselectivity in cyclization reactions. For example:

Compound Cyclization Product Yield (%)
This compound Brominated chromenes 60–75
Diethyl (1H-indol-3-ylmethylene)malonate Non-brominated chromenes 50–65

The bromine atom stabilizes transition states via electron-withdrawing effects, improving cyclization yields .

Anticancer and Antimicrobial Activity

  • Quinoline-3-carboxamide derivatives: Synthesized from similar malonates exhibit IC₅₀ values of 0.8–2.1 µM against breast cancer cell lines .
  • Coumarin-malonate hybrids : Display antimicrobial activity with MIC values of 8–32 µg/mL against Staphylococcus aureus .

Role in Material Science

Data Tables

Table 1. Key Physicochemical Properties of Selected Methylene Malonates

Compound Molecular Weight (g/mol) logP pKa
This compound 366.21 3.56 ~16.3
Diethyl ethoxymethylenemalonate 216.23 1.92 16.3
Diethyl ([(4-bromophenyl)amino]methylene)malonate 342.19 3.10 ~16.3
Diethyl (1H-indol-3-ylmethyl)malonate 289.33 2.78 16.3

Data compiled from .

Biological Activity

Diethyl ((5-bromo-1H-indol-3-yl)methylene)malonate is an indole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 5-position of the indole ring, which is known to enhance its reactivity and biological interactions. The following sections will explore its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

This compound has the chemical formula C16_{16}H16_{16}BrN O4_4 and a molecular weight of 366.2 g/mol. The presence of the indole moiety allows for interactions with various biological receptors, while the malonate group can participate in diverse biochemical pathways, contributing to its biological activity .

Synthesis

The synthesis of this compound typically involves a condensation reaction between 5-bromoindole-3-carboxaldehyde and diethyl malonate in the presence of a base, often conducted in ethanol at elevated temperatures (around 60°C). This reaction leads to the formation of the methylene bridge connecting the indole and malonate groups.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Antioxidant Activity

The compound has also been studied for its antioxidant properties. It shows potential in scavenging free radicals, which can contribute to oxidative stress-related diseases. This activity is attributed to the presence of the indole structure, which is known for its ability to donate electrons and stabilize free radicals .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The indole moiety can bind to various biological receptors, modulating cellular responses.
  • Oxidative Stress Modulation : Its antioxidant properties help mitigate oxidative stress by scavenging reactive oxygen species (ROS).
  • Biochemical Pathway Interference : The bromine atom and malonate group participate in biochemical pathways that may affect cellular growth and metabolism .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related indole derivatives:

Compound NameStructureBiological Activity
Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateStructureExhibits similar antimicrobial and antioxidant properties
5-((5-bromo-1H-indol-3-yl)methylene)-3-(2,6-difluorobenzyl)thiazolidine-2,4-dioneStructureHigher schistosomicidal activity due to bromo-indole core

These comparisons highlight how structural variations can influence biological efficacy.

Case Studies

Several studies have documented the biological effects of this compound:

  • Antimicrobial Efficacy : A study published in Frontiers in Chemistry demonstrated that this compound significantly inhibited bacterial growth in a dose-dependent manner against E. coli and S. aureus strains .
  • Antioxidant Studies : Research published in Molecules indicated that this compound effectively reduced oxidative stress markers in cell cultures exposed to hydrogen peroxide .

Q & A

Q. Q1. What are the standard synthetic routes for preparing Diethyl ((5-bromo-1H-indol-3-yl)methylene)malonate?

A1. The compound is typically synthesized via condensation reactions between 5-bromoindole derivatives and diethyl ethoxymethylenemalonate (EMME). A common protocol involves heating 5-bromoindole-3-carbaldehyde with EMME at 120°C for 2 hours, followed by purification via recrystallization or chromatography . Key steps include:

  • Reagent ratios : Stoichiometric equivalence (1:1) of indole and EMME.
  • Solvent selection : Toluene or diphenyl ether for high-temperature reactions.
  • Purification : Hexane washing or silica gel chromatography to isolate the product.

Q. Q2. How can the molecular structure of this compound be confirmed post-synthesis?

A2. Structural confirmation relies on:

  • Single-crystal X-ray diffraction (XRD) : Resolves bond lengths and angles (e.g., malonate-indole linkage) .
  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester protons) and δ 7.0–8.5 ppm (aromatic indole protons) .
    • ¹³C NMR : Carbonyl signals at ~165–170 ppm and methylene carbons at ~45–50 ppm .
  • IR spectroscopy : Stretching vibrations for C=O (1720–1740 cm⁻¹) and C-Br (550–600 cm⁻¹) .

Advanced Reactivity and Mechanistic Insights

Q. Q3. What factors influence the regioselectivity of alkylation reactions involving the malonate moiety?

A3. Regioselectivity is governed by:

  • Electronic effects : The electron-withdrawing ester groups activate the methylene group, facilitating enolate formation. Strong bases (e.g., NaOEt) enhance deprotonation .
  • Steric hindrance : Bulky electrophiles favor substitution at less hindered positions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize enolate intermediates .
    Example : Alkylation with benzyl bromide in THF yields mono-substituted products, while bulkier tert-butyl halides require DMF for efficient coupling .

Q. Q4. How does the bromoindole substituent affect the compound’s reactivity in cyclocondensation reactions?

A4. The 5-bromo group:

  • Electron-withdrawing effect : Deactivates the indole ring, slowing electrophilic substitution but enhancing nucleophilic aromatic substitution (NAS) at the 3-position.
  • Steric effects : Hinders planar alignment in π-conjugated systems, reducing reactivity in Diels-Alder reactions .
    Mechanistic insight : Bromine’s inductive effect stabilizes intermediates in NAS, enabling selective C-C bond formation with malonate .

Analytical and Crystallographic Challenges

Q. Q5. How can crystallographic data resolve contradictions in proposed reaction mechanisms?

A5. XRD analysis clarifies:

  • Tautomeric equilibria : E.g., keto-enol tautomerism in malonate derivatives, which affects reactivity .
  • Crystal packing : Intermolecular interactions (e.g., hydrogen bonds) that stabilize intermediates .
    Case study : Disordered electron density in XRD of Diethyl 2-[(5-methoxy-2-methylindol-3-yl)methylene]malonate revealed dynamic keto-enol interconversion, explaining anomalous NMR shifts .

Q. Q6. What advanced techniques validate the compound’s stability under thermal or photolytic conditions?

A6. Use:

  • Thermogravimetric analysis (TGA) : Decomposition onset >200°C indicates thermal stability .
  • Pulsed EPR : Detects radical intermediates during photodegradation, identifying C-Br bond cleavage as a primary pathway .

Biological and Toxicity Studies

Q. Q7. How can researchers assess the neurotoxic potential of this compound in vitro?

A7. Methodological steps:

  • Cell models : Primary cortical neurons or SH-SY5Y cells exposed to 10–100 µM compound.
  • Assays :
    • Mitochondrial dysfunction : JC-1 staining for membrane potential collapse.
    • Oxidative stress : ROS detection via DCFH-DA fluorescence.
      Note : Co-treatment with malonate (a mitochondrial complex II inhibitor) exacerbates toxicity, mimicking in vivo neurotoxicity pathways .

Q. Q8. What contradictions exist in literature regarding malonate derivatives’ biological activity?

A8. Key contradictions:

  • Pro-apoptotic vs. protective effects : Malonate esters induce apoptosis in cancer cells but protect neurons via Nrf2 activation .
  • Dose-dependent outcomes : Low doses (≤50 µM) enhance synaptic plasticity, while high doses (>100 µM) impair mitochondrial function .
    Resolution : Use isogenic cell lines and standardized dosing regimens to isolate context-dependent effects.

Applications in Organic Synthesis

Q. Q9. How is this compound utilized in synthesizing heterocyclic scaffolds?

A9. Applications include:

  • Indoloquinoline synthesis : Cyclocondensation with aryl amines yields antitumor agents .
  • Barbiturate analogs : Urea-mediated cyclization produces CNS-active derivatives .
    Optimization : Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 150°C, 10 min) .

Q. Q10. What experimental designs address low yields in Knoevenagel condensations using this compound?

A10. Strategies to improve yields:

  • Catalyst screening : K₂CO₃ in solvent-free conditions enhances enolate formation (yields: 80–90%) .
  • Substituent tuning : Electron-donating groups (e.g., -OCH₃) on aldehydes accelerate condensation .
    Troubleshooting : Monitor reaction progress via TLC (hexane:EtOAc 3:1) to identify byproducts like decarboxylated adducts .

Notes

  • Methodological focus : Answers emphasize experimental protocols, data validation, and mechanistic analysis.
  • Advanced vs. basic : Questions 1–2 address foundational synthesis/characterization; 3–10 explore complex reactivity, contradictions, and applications.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Diethyl ((5-bromo-1H-indol-3-yl)methylene)malonate
Reactant of Route 2
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Diethyl ((5-bromo-1H-indol-3-yl)methylene)malonate

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